molecular formula C4H7ClO2 B095975 Methyl 2-chloropropionate CAS No. 17639-93-9

Methyl 2-chloropropionate

Cat. No.: B095975
CAS No.: 17639-93-9
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloropropionate can be synthesized through several methods. One common method involves the reaction of methanol with 2-chloropropionyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at ambient temperature for about one hour .

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of 2-chloropropionic acid with methanol. This process involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction . The reaction mixture is then distilled to obtain the pure product.

Comparison with Similar Compounds

Biological Activity

Methyl 2-chloropropionate (M2CP) is an organic compound with significant biological activity, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological properties, synthesis methods, and applications, supported by relevant research findings and data tables.

This compound is a chiral compound that can exist in different enantiomeric forms, which exhibit distinct biological activities. The synthesis of M2CP typically involves the reaction of methyl lactate with thionyl chloride or other chlorinating agents under controlled conditions to yield high-purity enantiomers.

Synthesis Methods

  • Chiral Synthesis : A method for synthesizing S-methyl 2-chloropropionate involves using chiral hydrogen peroxide as a catalyst with alpha-chloropropionic acid and methanol. This method is notable for its high yield and low production of byproducts .
  • Three-Phase Crystallization : Recent advancements include the use of three-phase crystallization (TPC) to purify S-methyl 2-chloropropionate from enantiomer mixtures. This technique enhances the efficiency of obtaining the desired crystalline product .

Biological Activity

This compound exhibits various biological activities, particularly as an intermediate in the synthesis of herbicides and plant growth regulators. Its applications extend to antiparasitic drug development due to its ability to interact with biological systems.

Antiparasitic Activity

Research indicates that M2CP may serve as a promising candidate for antiparasitic drug development. A study highlighted its potential in targeting parasitic nematodes, which pose significant public health challenges. The compound's interaction with nematode proteins suggests it could inhibit their growth or reproduction, thereby serving as a therapeutic agent .

Case Studies and Research Findings

  • Antiparasitic Efficacy : In a study analyzing excreted proteins from parasitic nematodes, M2CP was identified as a candidate for further investigation due to its structural properties that may facilitate interaction with nematode targets .
  • Chiral Purification : A comprehensive study on the chiral purification of S-methyl 2-chloropropionate demonstrated that TPC can effectively separate enantiomers, yielding high-purity products suitable for pharmaceutical applications .
  • Base-Induced Reactions : Another research effort explored the base-induced reactions of M2CP with polynitroarenes, revealing insights into its reactivity and potential applications in synthetic organic chemistry .

Data Table: Comparison of Synthesis Methods

Method Yield (%) Purity (%) Byproducts Notes
Chiral Hydrogen PeroxideHigh>98MinimalEffective for large-scale production
Three-Phase CrystallizationHigh>99NoneEfficient separation of enantiomers
Base-Induced ReactionsVariableVariableDepends on conditionsUseful for synthetic applications

Q & A

Q. What are the standard synthetic protocols for enantiomerically pure Methyl 2-chloropropionate?

Level: Basic
Methodological Answer:
Enantiomerically pure (S)- or (R)-Methyl 2-chloropropionate can be synthesized via nucleophilic substitution of methyl 2-(chlorocarbonyloxy)propionate using hexaalkylguanidinium chloride hydrochloride. This method involves a second-order nucleophilic substitution mechanism, but racemization may occur due to chloride ion exchange via an SN2 pathway. To minimize racemization, precise control of reaction temperature (e.g., below 25°C) and catalyst-to-substrate molar ratios (typically 1:1) is critical .

Q. What are the key physical properties of this compound relevant to laboratory handling?

Level: Basic
Methodological Answer:
Key properties include:

  • Boiling Point : 80–82°C at 110 mmHg .
  • Density : 1.143 g/mL at 25°C .
  • Refractive Index : 1.415 (lit.) .
  • Flash Point : 38°C (closed cup), classifying it as a flammable liquid (UN 2933) .
    These properties dictate storage conditions (e.g., refrigeration at 4°C) and safety protocols during distillation .

Q. What safety precautions are essential when handling this compound?

Level: Basic
Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (H313 hazard) .
  • Storage : Separate from oxidizers; store in flame-proof cabinets due to flammability (Category 3, UN 2933) .
  • Waste Disposal : Collect waste separately and transfer to certified hazardous waste facilities to prevent environmental contamination .

Q. How can racemization be controlled during the synthesis of chiral this compound?

Level: Advanced
Methodological Answer:
Racemization occurs via an SN2 mechanism when the chloride ion from the catalyst exchanges with the chlorine atom in the product. To mitigate this:

  • Use sterically hindered guanidinium catalysts to reduce nucleophilic attack.
  • Optimize reaction time (e.g., shorter durations at 0°C) to limit contact between the product and catalyst .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What role does this compound play in enantioselective synthesis?

Level: Advanced
Methodological Answer:
As a chiral building block, it facilitates asymmetric C–Cl bond formation in organocatalytic reactions. For example:

  • In α-chlorination of aldehydes, it acts as a chlorine source, enabling enantioselective synthesis of chlorinated intermediates with >90% ee under proline-derived catalysis .
  • Its reactivity in Mitsunobu reactions allows stereochemical inversion for synthesizing optically active alcohols .

Q. What are the environmental biodegradation pathways for this compound?

Level: Advanced
Methodological Answer:
Biodegradation involves microbial dehalogenases, such as those in Rhizobium spp., which hydrolyze the C–Cl bond:

  • Dehalogenase I : Cleaves 2-chloropropionate to produce 2-hydroxypropionate.
  • Dehalogenase II : Acts on 2,2-dichloropropionate.
    Mutant strains lacking these enzymes show no degradation, confirming their role. Biodegradation studies require GC-MS to track intermediate metabolites .

Q. How does this compound affect ion mobility spectrometry (IMS) analyses?

Level: Advanced
Methodological Answer:
As a buffer gas contaminant, it reduces ion mobility (K₀) of analytes like amino acids by 15–36% at 0.93 mmol/m³. This is attributed to clustering with MCP, increasing ion mass. Methodological adjustments include:

  • Calibrating IMS with MCP-free buffer gas.
  • Using inert gas purges to minimize ester contamination during analysis .

Properties

IUPAC Name

methyl 2-chloropropanoate
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InChI

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3
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InChI Key

JLEJCNOTNLZCHQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)OC)Cl
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Molecular Formula

C4H7ClO2
Record name METHYL 2-CHLOROPROPIONATE
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DSSTOX Substance ID

DTXSID60864786
Record name Propanoic acid, 2-chloro-, methyl ester
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Molecular Weight

122.55 g/mol
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Physical Description

Methyl 2-chloropropionate appears as a colorless liquid. Insoluble in water. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes.
Record name METHYL 2-CHLOROPROPIONATE
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CAS No.

17639-93-9
Record name METHYL 2-CHLOROPROPIONATE
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Record name Methyl 2-chloropropanoate
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Retrosynthesis Analysis

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